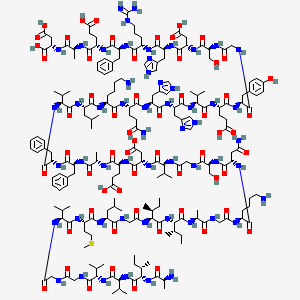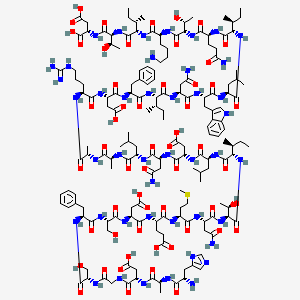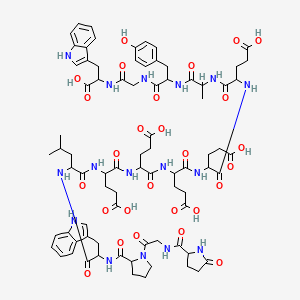
β-淀粉样蛋白 (42-1)(人)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amyloid beta Peptide (42-1)(human) is a 42-amino acid peptide that plays a crucial role in the pathogenesis of Alzheimer’s disease. This peptide is derived from the amyloid precursor protein through sequential proteolysis by beta-secretase and gamma-secretase enzymes. The accumulation and aggregation of Amyloid beta Peptide (42-1)(human) in the brain are considered key factors in the development of Alzheimer’s disease .
科学研究应用
Amyloid beta Peptide (42-1)(human) is extensively used in scientific research, particularly in the study of Alzheimer’s disease. Its applications include:
Chemistry: Studying the peptide’s aggregation properties and developing inhibitors to prevent aggregation.
Biology: Investigating the peptide’s interactions with cellular components and its role in neurodegeneration.
Medicine: Developing diagnostic tools and therapeutic agents targeting the peptide.
Industry: Producing synthetic peptides for research and pharmaceutical applications .
作用机制
Target of Action
Amyloid beta Peptide (42-1)(human) primarily targets neurons, astrocytes, and brain microvascular endothelial cells . It is a major component of the amyloid plaques found in the brains of people with Alzheimer’s disease . The peptide is derived from the amyloid-beta precursor protein (APP), which is cleaved by beta secretase and gamma secretase to yield Amyloid beta Peptide (42-1)(human) in a cholesterol-dependent process .
Mode of Action
Amyloid beta Peptide (42-1)(human) interacts with its targets through a process of aggregation and deposition. It transitions from a soluble α-helical structure to β-sheet aggregates . This aggregation process is believed to be a key factor in the neurotoxic effects associated with Alzheimer’s disease . The peptide can aggregate to form soluble oligomeric species and insoluble fibrillar or amorphous assemblies .
Biochemical Pathways
Amyloid beta Peptide (42-1)(human) affects several biochemical pathways. It is produced by the proteolytic cleavage of β- and γ-secretases . In the extracellular environment, the peptide is able to aggregate and form fibrillar aggregates, producing inflammation by microglia induction, oxidative stress by ROS production, and apoptosis . It also reduces mitochondrial respiration by decreasing the expression of tricarboxylic acid cycle enzymes and electron transport chain complexes .
Pharmacokinetics
The pharmacokinetics of Amyloid beta Peptide (42-1)(human) are complex. After a single intravenous bolus injection, the plasma pharmacokinetics were found to be similar for both Amyloid beta Peptide (42-1)(human) and its related peptides . .
Result of Action
The action of Amyloid beta Peptide (42-1)(human) results in several molecular and cellular effects. It has been found to downregulate bcl-2 and increase the levels of bax . It also disrupts the function of neurons, astrocytes, and endothelial cells, inducing mitochondrial apoptotic pathways . The peptide’s aggregation and deposition lead to the formation of amyloid plaques, a major pathological hallmark of Alzheimer’s disease .
Action Environment
The action of Amyloid beta Peptide (42-1)(human) can be influenced by environmental factors. For instance, the peptide’s aggregation process can be affected by the extracellular environment . .
生化分析
Biochemical Properties
“Amyloid beta Peptide (42-1)(human)” interacts with various enzymes, proteins, and other biomolecules. It is known to bind transient metals such as copper, zinc, and iron . In vitro, it can reduce Cu^2+ and Fe^3+ to Cu^+ and Fe^2+, respectively . It also binds to lipoproteins and apolipoproteins E and J in the cerebrospinal fluid and to HDL particles in plasma, inhibiting metal-catalyzed oxidation of lipoproteins .
Cellular Effects
“Amyloid beta Peptide (42-1)(human)” has significant effects on various types of cells and cellular processes. At higher concentrations, it increases apoptotic cell death and DNA damage . At lower concentrations, it significantly promotes cell proliferation and glial cell specification . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of “Amyloid beta Peptide (42-1)(human)” involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also involved in copper homeostasis/oxidative stress through copper ion reduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “Amyloid beta Peptide (42-1)(human)” change over time. It has been observed that under oxidative stress, there is an increase in intralysosomal “Amyloid beta Peptide (42-1)(human)” content .
Dosage Effects in Animal Models
In animal models, the effects of “Amyloid beta Peptide (42-1)(human)” vary with different dosages. For instance, it has been shown that “Amyloid beta Peptide (42-1)(human)” pathology profoundly affects human astrocytes and changes their entire energy metabolism .
Metabolic Pathways
“Amyloid beta Peptide (42-1)(human)” is involved in several metabolic pathways. It is known to be involved in copper homeostasis/oxidative stress through copper ion reduction .
Transport and Distribution
“Amyloid beta Peptide (42-1)(human)” is transported and distributed within cells and tissues. It has been shown that endocytosis of “Amyloid beta Peptide (42-1)(human)” is caveolae-mediated . Following endocytosis, it is sorted by the endo-lysosomal system .
Subcellular Localization
The subcellular localization of “Amyloid beta Peptide (42-1)(human)” includes the cell membrane, perikaryon, cell projection, growth cone, clathrin-coated pit, early endosome, and cytoplasmic vesicle . It is also found in small cytoplasmic granules in both neurites and perikarya .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Amyloid beta Peptide (42-1)(human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Common solvents used in the preparation include dimethyl sulfoxide (DMSO), 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), and ammonium hydroxide (NH4OH) .
Industrial Production Methods
Industrial production of Amyloid beta Peptide (42-1)(human) often employs recombinant DNA technology. This involves the expression of the peptide in bacterial or yeast systems, followed by purification using chromatographic techniques. The use of fusion proteins, such as GroES-Ubiquitin, can enhance the yield and purity of the peptide .
化学反应分析
Types of Reactions
Amyloid beta Peptide (42-1)(human) undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Aggregation: The peptide can aggregate to form oligomers and fibrils, which are key pathological features in Alzheimer’s disease
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Aggregation: Physiological conditions such as pH 7.4 and 37°C promote aggregation
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Aggregation: Oligomers and fibrils
相似化合物的比较
Amyloid beta Peptide (42-1)(human) is often compared with other amyloid beta peptides, such as Amyloid beta Peptide (40-1)(human). The key differences include:
Length: Amyloid beta Peptide (42-1)(human) is two amino acids longer than Amyloid beta Peptide (40-1)(human).
Aggregation Propensity: Amyloid beta Peptide (42-1)(human) has a higher propensity to aggregate and form fibrils compared to Amyloid beta Peptide (40-1)(human).
Neurotoxicity: Amyloid beta Peptide (42-1)(human) is more neurotoxic than Amyloid beta Peptide (40-1)(human) .
List of Similar Compounds
- Amyloid beta Peptide (40-1)(human)
- Amyloid beta Peptide (38-1)(human)
- Amyloid beta Peptide (43-1)(human)
Amyloid beta Peptide (42-1)(human) stands out due to its significant role in Alzheimer’s disease pathology and its higher aggregation and neurotoxicity compared to other amyloid beta peptides.
属性
CAS 编号 |
317366-82-8 |
|---|---|
分子式 |
C203H311N55O60S |
分子量 |
4514 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C203H311N55O60S/c1-28-106(20)164(252-151(269)92-218-171(286)129(71-98(4)5)237-181(296)128(66-70-319-27)235-194(309)159(101(10)11)250-149(267)88-215-146(264)87-220-193(308)158(100(8)9)255-198(313)163(105(18)19)256-201(316)166(108(22)30-3)257-167(282)109(23)206)200(315)258-165(107(21)29-2)199(314)226-110(24)168(283)216-89-147(265)227-121(51-40-42-67-204)176(291)244-138(80-145(208)263)187(302)249-142(93-259)173(288)219-91-150(268)251-160(102(12)13)195(310)247-140(82-156(278)279)188(303)233-126(60-64-153(272)273)175(290)224-111(25)169(284)236-132(73-113-45-34-31-35-46-113)184(299)240-134(75-115-49-38-33-39-50-115)190(305)253-162(104(16)17)197(312)246-130(72-99(6)7)182(297)229-122(52-41-43-68-205)177(292)231-124(58-62-144(207)262)179(294)241-136(78-118-85-212-96-222-118)186(301)243-137(79-119-86-213-97-223-119)191(306)254-161(103(14)15)196(311)234-127(61-65-154(274)275)180(295)238-131(76-116-54-56-120(261)57-55-116)172(287)217-90-148(266)228-143(94-260)192(307)245-139(81-155(276)277)189(304)242-135(77-117-84-211-95-221-117)185(300)230-123(53-44-69-214-203(209)210)178(293)239-133(74-114-47-36-32-37-48-114)183(298)232-125(59-63-152(270)271)174(289)225-112(26)170(285)248-141(202(317)318)83-157(280)281/h31-39,45-50,54-57,84-86,95-112,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,211,221)(H,212,222)(H,213,223)(H,215,264)(H,216,283)(H,217,287)(H,218,286)(H,219,288)(H,220,308)(H,224,290)(H,225,289)(H,226,314)(H,227,265)(H,228,266)(H,229,297)(H,230,300)(H,231,292)(H,232,298)(H,233,303)(H,234,311)(H,235,309)(H,236,284)(H,237,296)(H,238,295)(H,239,293)(H,240,299)(H,241,294)(H,242,304)(H,243,301)(H,244,291)(H,245,307)(H,246,312)(H,247,310)(H,248,285)(H,249,302)(H,250,267)(H,251,268)(H,252,269)(H,253,305)(H,254,306)(H,255,313)(H,256,316)(H,257,282)(H,258,315)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214)/t106?,107?,108?,109-,110-,111+,112+,121-,122+,123+,124+,125+,126+,127+,128-,129-,130+,131+,132+,133+,134+,135+,136+,137+,138-,139+,140+,141+,142-,143+,158-,159-,160+,161+,162+,163-,164-,165-,166-/m0/s1 |
InChI 键 |
QBEAMNLSDYIUGM-TYMWQTOHSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C)N |
手性 SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC3=CNC=N3)C(=O)N[C@H](CC4=CNC=N4)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CC6=CNC=N6)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CC7=CC=CC=C7)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)N[C@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)CC)NC(=O)[C@H](C)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C)N |
序列 |
One Letter Code: AIVVGGVMLGIIAGKNSGVDEAFFVLKQHHVEYGSDHRFEAD |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











